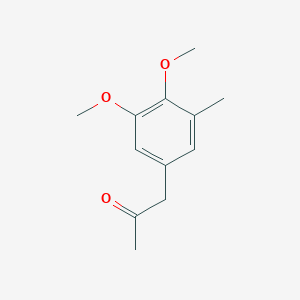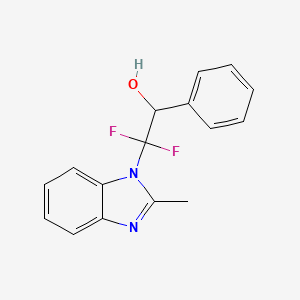
1-(3,4-Dimethoxy-5-methylphenyl)-2-Propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethoxy-5-methylphenyl)-2-Propanone is an organic compound with the molecular formula C12H16O3. It is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound is characterized by its aromatic ring substituted with two methoxy groups and a methyl group, along with a propanone side chain.
准备方法
Synthetic Routes and Reaction Conditions
1-(3,4-Dimethoxy-5-methylphenyl)-2-Propanone can be synthesized through several methods. One common route involves the Friedel-Crafts acylation of 3,4-dimethoxytoluene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
化学反应分析
Types of Reactions
1-(3,4-Dimethoxy-5-methylphenyl)-2-Propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can yield alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 3,4-Dimethoxy-5-methylbenzoic acid.
Reduction: 1-(3,4-Dimethoxy-5-methylphenyl)-2-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(3,4-Dimethoxy-5-methylphenyl)-2-Propanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of medicinal compounds.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.
作用机制
The mechanism of action of 1-(3,4-Dimethoxy-5-methylphenyl)-2-Propanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy groups and the carbonyl functionality play crucial roles in its reactivity and interactions with molecular targets.
相似化合物的比较
Similar Compounds
1-(3,4-Dimethoxyphenyl)-2-Propanone: Lacks the methyl group on the aromatic ring.
1-(3,4-Methylenedioxyphenyl)-2-Propanone: Contains a methylenedioxy group instead of two methoxy groups.
1-(3,4-Dimethoxy-5-chlorophenyl)-2-Propanone: Has a chlorine atom instead of a methyl group.
Uniqueness
1-(3,4-Dimethoxy-5-methylphenyl)-2-Propanone is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties and applications compared to similar compounds.
属性
分子式 |
C12H16O3 |
|---|---|
分子量 |
208.25 g/mol |
IUPAC 名称 |
1-(3,4-dimethoxy-5-methylphenyl)propan-2-one |
InChI |
InChI=1S/C12H16O3/c1-8-5-10(6-9(2)13)7-11(14-3)12(8)15-4/h5,7H,6H2,1-4H3 |
InChI 键 |
KGRMZAFFZMCQGM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1OC)OC)CC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2R,4S)-Isopropyl 5-([1,1'-biphenyl]-4-yl)-4-(4-isopropoxy-4-oxobutanamido)-2-methylpentanoate](/img/structure/B15291987.png)

![2-(3,5-Dichloro-2-hydroxyphenyl)-benzo[h]quinoline-4-carboxylic Acid](/img/structure/B15291994.png)






![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(2-methylpropanoyloxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B15292028.png)
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline](/img/structure/B15292030.png)
